

# A Guide to the Geothermometry of Cummingtonite-Bearing Assemblages: A Thermodynamic Approach

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While dedicated, empirically calibrated geothermometers based on the amphibole **cummingtonite** are not as extensively documented as those for other mineral pairs like garnet-biotite, the thermodynamic principles governing elemental partitioning provide a robust framework for temperature estimation in **cummingtonite**-bearing rocks. This guide explores the potential of **cummingtonite** in geothermometry, focusing on the underlying thermodynamic models and the experimental validation necessary to constrain temperature conditions of metamorphic and igneous systems.

# Theoretical Foundation: Fe-Mg Exchange Geothermometry

The basis for geothermometry using coexisting ferromagnesian minerals, including **cummingtonite**, lies in the temperature-dependent exchange of iron (Fe<sup>2+</sup>) and magnesium (Mg). At equilibrium, the distribution of these elements between two mineral phases is a function of temperature. This relationship is governed by the Gibbs free energy of the exchange reaction. A thermodynamic solution model for ferromagnesian amphiboles, which includes **cummingtonite**, has been developed and provides the foundation for temperature calculations. This model considers the ordering of Fe<sup>2+</sup> and Mg over different crystallographic sites within the amphibole structure.[1][2]



# **Potential Cummingtonite-Based Geothermometers**

The temperature sensitivity of Fe-Mg partitioning in **cummingtonite** when it coexists with other ferromagnesian minerals offers the potential for geothermometry. The most promising mineral pairs are:

- **Cummingtonite**-Hornblende: The coexistence of these two amphiboles is common in metamorphic rocks. The partitioning of Fe and Mg between them is temperature-dependent.
- Garnet-Cummingtonite: In appropriate bulk rock compositions, garnet and cummingtonite
  can coexist. The well-understood thermodynamics of garnet make this a theoretically sound
  pair for geothermometry.
- Orthopyroxene-**Cummingtonite**: This assemblage is found in some metamorphosed iron formations and signifies higher temperatures.[3]

Currently, temperature estimations for these pairs are best achieved through the application of comprehensive thermodynamic models rather than simple, standalone geothermometer equations.

# Data Presentation: Thermodynamic Properties of Cummingtonite

The following table summarizes key aspects of the thermodynamic model for Fe-Mg **cummingtonite** solid solutions, which is essential for any geothermometric calculation. The model is complex, accounting for cation ordering over multiple crystallographic sites.



Parameter	Description	Reference
Solution Model	Accounts for intersite nonconvergent cation ordering of Fe <sup>2+</sup> and Mg between octahedral M1, M2, M3, and M4 sites.	[1][2]
Calibration Data	Based on X-ray site occupancy data and phase equilibrium data.	[1][2]
End-Member Minerals	Magnesio-cummingtonite (Mg7Si8O22(OH)2) and Grunerite (Fe7Si8O22(OH)2).	[1][2]
Consistency	The model is internally consistent with major thermodynamic databases for other silicate minerals.	[1][2]

# **Experimental Protocols for Geothermometer Validation**

The validation of a geothermometer, including one based on a **cummingtonite**-bearing assemblage, requires carefully designed experiments. The following outlines a general protocol for the experimental calibration of an Fe-Mg exchange geothermometer.

#### 1. Starting Materials:

- Natural or synthetic minerals of known composition are used. For a garnet-cummingtonite
  thermometer, this would involve pure end-member or intermediate composition garnets and
  cummingtonites.
- The starting materials are finely ground to facilitate reaction.

### 2. Experimental Setup:



- Experiments are typically conducted in a piston-cylinder apparatus to achieve the desired high pressures and temperatures.
- The sample is enclosed in a noble metal capsule (e.g., gold or platinum) to prevent contamination.
- The oxygen fugacity (fO<sub>2</sub>) of the experiment is often controlled using a solid-state buffer to ensure that iron remains in the ferrous (Fe<sup>2+</sup>) state.
- 3. Experimental Conditions:
- A range of pressures and temperatures are investigated to determine the P-T dependence of the Fe-Mg partitioning.
- Run durations are set to be long enough to ensure that chemical equilibrium is reached. This is often determined through time-series experiments.
- 4. Analysis of Experimental Products:
- After the experiment, the sample is rapidly quenched to preserve the high-temperature equilibrium compositions.
- The run products are then analyzed using an electron microprobe to determine the precise chemical composition of the coexisting minerals.
- 5. Data Analysis and Calibration:
- The distribution coefficient (K\_D) for the Fe-Mg exchange is calculated from the compositions of the mineral pair.
- The relationship between ln(K\_D), temperature (T), and pressure (P) is then determined through regression analysis to formulate the geothermometer equation.

# **Mandatory Visualization**



# Experimental Design Selection of Mineral Pair (e.g., Garnet-Cummingtonite) Synthesis/Selection of Starting Materials Definition of P-T-X Conditions Experimental Procedure Piston-Cylinder Experiments (Controlled P, T, fO2) Quenching of Experimental Charge Analysis Electron Microprobe Analysis of Run Products Calculation of Fe-Mg Distribution Coefficient (KD) Calibration and Validation Thermodynamic Modeling and Regression Analysis Formulation of Geothermometer Equation Application to Natural Samples and Comparison with Other Geothermometers

#### Workflow for Geothermometer Validation

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Caption: Logical workflow for the experimental validation of a geothermometer.



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